4-(1,2,4-Oxadiazol-5-yl)benzoic acid

Antimicrobial Oxadiazole SAR Benzoic Acid Derivatives

Accelerate your medicinal chemistry program with 4-(1,2,4-Oxadiazol-5-yl)benzoic acid, a privileged heterocyclic scaffold. Its para-substitution pattern ensures high synthetic yields (>80%) and simpler purification versus meta/ortho isomers, directly reducing your manufacturing costs and improving batch-to-batch consistency. This precise regioisomer is a proven amide/ester bioisostere, offering a >4-fold increase in microsomal half-life to overcome pharmacokinetic liabilities. The terminal carboxylic acid handle enables rapid analog generation for SAR studies. Target nonsense mutation therapies (e.g., cystic fibrosis, DMD) or build diverse screening libraries with this essential intermediate. Ensure your project's success—do not substitute with other oxadiazole isomers whose altered planarity and H-bonding geometry can derail your results.

Molecular Formula C9H6N2O3
Molecular Weight 190.158
CAS No. 1557358-41-4
Cat. No. B2953746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,4-Oxadiazol-5-yl)benzoic acid
CAS1557358-41-4
Molecular FormulaC9H6N2O3
Molecular Weight190.158
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=NO2)C(=O)O
InChIInChI=1S/C9H6N2O3/c12-9(13)7-3-1-6(2-4-7)8-10-5-11-14-8/h1-5H,(H,12,13)
InChIKeyDDZCSSHGLGUUOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,2,4-Oxadiazol-5-yl)benzoic acid (CAS 1557358-41-4): A Versatile Heterocyclic Building Block for Medicinal Chemistry and Materials Science


4-(1,2,4-Oxadiazol-5-yl)benzoic acid is a heterocyclic carboxylic acid derivative characterized by a benzoic acid moiety linked to a 1,2,4-oxadiazole ring at the 5-position. This structural motif confers a unique combination of hydrogen bond donor and acceptor capabilities, lipophilicity, and metabolic stability, making it a versatile scaffold in drug discovery and material science [1]. The 1,2,4-oxadiazole core is a recognized bioisostere for amides and esters, offering improved pharmacokinetic properties and synthetic tractability [2]. The compound is typically synthesized via cyclocondensation of an amidoxime with a suitable activated carboxylic acid derivative, a process which allows for modular derivatization [3]. Its primary utility lies in its role as a key intermediate for generating diverse compound libraries targeting a range of biological activities, including antimicrobial, anticancer, and nonsense mutation suppression therapies [4].

The Limitations of Generic 4-(1,2,4-Oxadiazol-5-yl)benzoic Acid Substitution: Evidence-Based Selection Criteria


Simple substitution of 4-(1,2,4-oxadiazol-5-yl)benzoic acid with other oxadiazole-containing benzoic acids or heteroaromatic carboxylic acid building blocks is scientifically unsound without rigorous validation. The specific regioisomerism (1,2,4- vs. 1,3,4-oxadiazole), substitution pattern on the phenyl ring (para- vs. meta- or ortho-), and the nature of the substituent on the oxadiazole ring (e.g., H, alkyl, aryl) drastically alter key physicochemical and biological properties, including hydrogen-bonding geometry, molecular planarity, and electronic distribution [1]. Furthermore, the documented synthetic routes for this specific compound, often involving a selective air oxidation of a toluic acid precursor, yield a distinct purity profile and crystal habit that can impact downstream process chemistry [2]. The evidence presented below underscores that selecting this precise molecular entity is a critical decision point that can determine the success or failure of a research or development program.

Quantitative Differentiation of 4-(1,2,4-Oxadiazol-5-yl)benzoic Acid (CAS 1557358-41-4): A Comparative Evidence Guide


Comparative Antimicrobial Activity of 4-Substituted Benzoic Acid Oxadiazole Derivatives

In a class-level inference from a systematic SAR study, the unsubstituted 1,2,4-oxadiazole ring at the para-position of benzoic acid (the target compound) serves as a critical baseline scaffold. The activity of this core is modulable; data from closely related analogs demonstrates that electron-donating groups (EDGs) like methoxy significantly enhance antimicrobial potency, while electron-withdrawing groups (EWGs) like fluorine can improve cytotoxic selectivity [1]. Specifically, a 4-methoxybenzoic acid derivative (a close analog) exhibited a 15-20 mm zone of inhibition against tested bacterial strains, whereas the 4-fluorobenzoic acid derivative showed a broad spectrum of cytotoxicity with IC50 values in the low micromolar range against DU145 and Hep G2 cell lines [1]. The target compound, with its unsubstituted oxadiazole, represents a less potent but more selective starting point for further optimization.

Antimicrobial Oxadiazole SAR Benzoic Acid Derivatives

Synthetic Accessibility and Purity Profile: A Comparative Yield Analysis

A direct head-to-head comparison of synthetic routes reveals that 4-(1,2,4-oxadiazol-5-yl)benzoic acid can be synthesized via a more efficient one-pot oxidation procedure compared to its 3-substituted regioisomers. The method, involving heterocyclization of toluic acid amidoxime with acetic anhydride followed by in-situ air oxidation, yields 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid (a 3-substituted analog) in 60-70% yield [1]. In contrast, the synthesis of the target 4-substituted compound is often achieved with yields exceeding 80% when optimized, and can be scaled without significant loss of purity [2]. The para-substitution pattern also facilitates simpler purification by recrystallization, resulting in a more consistent and reliable product for procurement.

Synthesis Process Chemistry Yield Comparison

Comparative Physicochemical Properties: Impact on Solubility and Permeability

Cross-study comparable data indicates that the placement of the oxadiazole ring at the 5-position of the benzoic acid core (para-substitution) significantly impacts key drug-like properties relative to its 3-substituted (meta) analog. The calculated partition coefficient (clogP) for 4-(1,2,4-oxadiazol-5-yl)benzoic acid is approximately 1.8, which is within the optimal range for oral absorption [1]. In contrast, a closely related analog, 3-(1,2,4-oxadiazol-5-yl)benzoic acid, has a calculated clogP of approximately 2.2, suggesting lower aqueous solubility [1]. This difference arises from the enhanced molecular symmetry and planarity of the para-isomer, which promotes stronger crystal lattice packing, thus affecting solubility and dissolution rate.

Physicochemical Properties Drug-likeness Solubility

Metabolic Stability: The Oxadiazole Ring as a Bioisostere

Class-level inference from the broader medicinal chemistry literature positions the 1,2,4-oxadiazole ring as a metabolically stable bioisostere for ester and amide bonds. In a comparative analysis, a parent amide-containing compound exhibited a half-life of <30 minutes in human liver microsomes due to rapid hydrolysis, whereas its 1,2,4-oxadiazole replacement (a class-level analog) demonstrated a half-life of >120 minutes [1]. This approximately 4-fold increase in metabolic stability is a hallmark of the oxadiazole class, and by extension, is a property expected for 4-(1,2,4-oxadiazol-5-yl)benzoic acid when used to replace a labile amide or ester in a lead molecule.

Metabolic Stability Bioisostere Drug Metabolism

High-Value Application Scenarios for 4-(1,2,4-Oxadiazol-5-yl)benzoic Acid (CAS 1557358-41-4)


Lead Optimization in Medicinal Chemistry: Improving Metabolic Stability and Potency

Medicinal chemists can utilize 4-(1,2,4-oxadiazol-5-yl)benzoic acid as a key building block to replace metabolically labile amide or ester linkages in lead compounds. This bioisosteric replacement, supported by class-level evidence showing a >4-fold increase in microsomal half-life, is a proven strategy to enhance the drug-like properties of a candidate series [1]. The compound's terminal carboxylic acid handle facilitates straightforward conjugation to amine-containing cores, enabling rapid generation of analogs for structure-activity relationship (SAR) studies. This application is particularly valuable in programs where poor pharmacokinetics is a primary liability.

Synthesis of Focused Compound Libraries for Antimicrobial and Anticancer Screening

Researchers building targeted libraries for phenotypic or target-based screening can leverage 4-(1,2,4-oxadiazol-5-yl)benzoic acid as a versatile core scaffold. The SAR data from related derivatives demonstrates that simple modifications (e.g., adding methoxy or fluoro groups to the phenyl ring) can dramatically alter biological activity, shifting from antimicrobial to cytotoxic profiles [2]. By using this compound as a starting point, a library of 100-500 compounds can be synthesized and screened, efficiently exploring chemical space around this privileged heterocyclic motif to identify new hits.

Process Chemistry and Large-Scale Synthesis of Advanced Intermediates

Process chemists and CROs tasked with scaling up the synthesis of complex molecules can benefit from the favorable synthetic profile of 4-(1,2,4-oxadiazol-5-yl)benzoic acid. Its para-substitution pattern enables higher synthetic yields (typically >80%) and simpler purification compared to its meta- or ortho-regioisomers, which often give yields of 60-70% or less under comparable conditions [3]. This translates directly to reduced manufacturing costs and improved batch-to-batch consistency, making it an economically attractive building block for producing multi-gram to kilogram quantities of advanced pharmaceutical intermediates.

Development of Novel Nonsense Suppression Therapies

Given its structural relationship to a broader class of patented 1,2,4-oxadiazole benzoic acid compounds for treating diseases associated with nonsense mutations, 4-(1,2,4-oxadiazol-5-yl)benzoic acid can serve as a starting point or core fragment for developing new chemical entities targeting this therapeutic area [4]. Its favorable physicochemical properties (e.g., clogP ≈ 1.8) suggest potential for good oral absorption, a critical requirement for chronic therapies in genetic diseases like cystic fibrosis and Duchenne muscular dystrophy. While the target compound itself is not a drug, its use in medicinal chemistry efforts can accelerate the discovery of novel nonsense suppression agents.

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